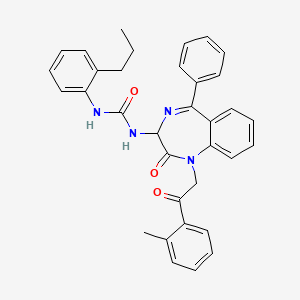
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(2-(2-methylphenyl)-2-oxoethyl)-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(2-n-propylphenyl)urea is a useful research compound. Its molecular formula is C34H32N4O3 and its molecular weight is 544.655. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Urea-Based Biosensors
Recent advancements in urea-based biosensors have demonstrated their potential in detecting and quantifying urea concentrations. Urea is a significant compound in the human body as an end product of nitrogen metabolism, and its abnormal levels are associated with various health conditions. Biosensors employing enzyme urease as a bioreceptor element have been developed, utilizing materials such as nanoparticles, conducting polymers, and carbon materials. These biosensors are crucial for applications in healthcare, agriculture, fisheries, and dairy industries due to their ability to detect urea with high sensitivity and specificity (Botewad et al., 2021).
Urea in Wine Analysis
The determination of urea concentration in wine is crucial due to its role in the formation of ethyl carbamate, a known carcinogen. Although not routinely measured, the concentration of urea in wine is essential for understanding yeast metabolism and preventing ethyl carbamate production. Various methods, including color-forming reactions, enzymatic hydrolysis, and chromatographic separation, are employed to determine urea levels in wine, highlighting the chemical's importance in food safety and quality control (Francis, 2006).
Urease Inhibitors in Medical Applications
Urease, the enzyme catalyzing urea hydrolysis, is implicated in infections caused by Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. The development of various groups of urease inhibitors, including hydroxamic acids, phosphoramidates, urea derivatives, and heterocyclic compounds, signifies the potential of urea derivatives in treating these infections. Acetohydroxamic acid is the only clinically used compound for urinary tract infections via urease inhibition, although it has severe side effects. This highlights the potential for further exploration and development of urease inhibitors for medical applications (Kosikowska & Berlicki, 2011).
Synthesis and Biological Significance of 1,4-Diazepines
1,4-Diazepines, which are structurally related to the compound , exhibit a wide range of biological activities and are of significant medicinal importance. Researchers actively engage in synthesizing, characterizing, and evaluating the biological properties of 1,4-diazepines. These compounds are associated with various biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer, indicating their potential use in pharmaceutical industries (Rashid et al., 2019).
Eigenschaften
IUPAC Name |
1-[1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-3-(2-propylphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N4O3/c1-3-13-24-15-8-11-20-28(24)35-34(41)37-32-33(40)38(22-30(39)26-18-9-7-14-23(26)2)29-21-12-10-19-27(29)31(36-32)25-16-5-4-6-17-25/h4-12,14-21,32H,3,13,22H2,1-2H3,(H2,35,37,41) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQADFPGDTKTNIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)CC(=O)C5=CC=CC=C5C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)
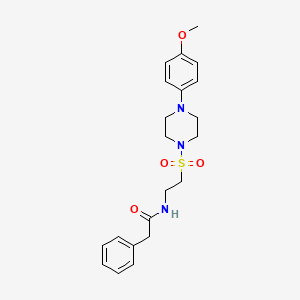
![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)
![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)
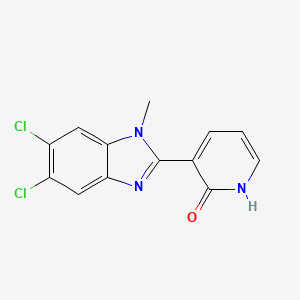
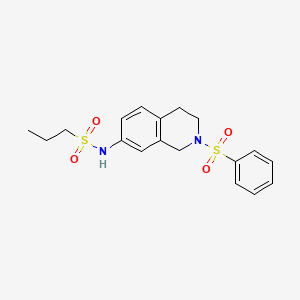
![5-(4-fluorophenyl)-2-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2382227.png)
![N-(2-fluorophenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2382228.png)
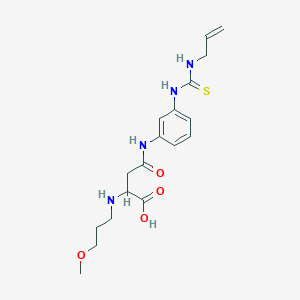
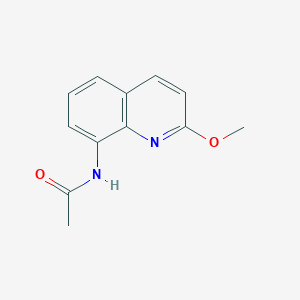
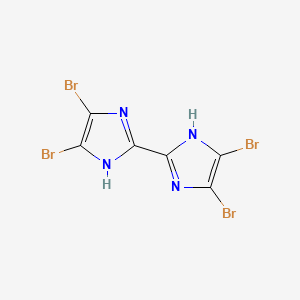
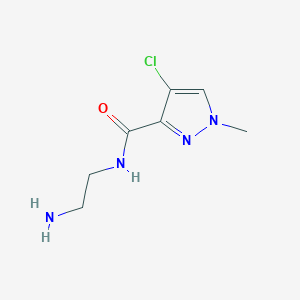
![1-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2382237.png)
![7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382238.png)